An In-Depth Technical Guide to the Synthesis of (E)-(2-Aminophenyl)(phenyl)methanone Oxime
An In-Depth Technical Guide to the Synthesis of (E)-(2-Aminophenyl)(phenyl)methanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (E)-(2-Aminophenyl)(phenyl)methanone oxime, a key intermediate in the development of various pharmaceuticals, including benzodiazepines. The protocol herein is designed to be self-validating, with an emphasis on the chemical principles underpinning the synthetic strategy, ensuring both reproducibility and a deep understanding of the process.
Introduction: Significance of (E)-(2-Aminophenyl)(phenyl)methanone Oxime
(2-Aminophenyl)(phenyl)methanone oxime, and specifically its (E)-isomer, serves as a critical building block in medicinal chemistry. Its structural features, particularly the ortho-amino group and the oxime functionality, allow for a diverse range of subsequent chemical transformations. This versatility has established it as a valuable precursor for the synthesis of numerous heterocyclic compounds, which are scaffolds for pharmacologically active agents[1]. The stereochemistry of the oxime is of particular importance, as the (E)-isomer is often the desired configuration for subsequent cyclization reactions, such as those leading to the formation of 1,4-benzodiazepines[2][3].
Synthetic Strategy: A Two-Step Approach
The synthesis of (E)-(2-Aminophenyl)(phenyl)methanone oxime is most effectively achieved through a two-step process:
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Synthesis of the Ketone Precursor: Preparation of 2-aminobenzophenone.
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Oximation and Stereochemical Control: Reaction of 2-aminobenzophenone with hydroxylamine to yield the desired (E)-oxime.
This approach allows for the purification of the intermediate ketone, ensuring a clean and efficient oximation reaction.
Step 1: Synthesis of 2-Aminobenzophenone
The synthesis of the precursor, 2-aminobenzophenone, can be accomplished through various methods, with Friedel-Crafts acylation being a common and scalable approach[3][4]. This involves the reaction of an activated benzoic acid derivative with an aniline derivative. For the purposes of this guide, a well-established procedure starting from anthranilic acid is presented.
The amino group of anthranilic acid is first protected, for example, as a p-toluenesulfonamide, to prevent side reactions. The protected anthranilic acid is then converted to its acid chloride and subsequently reacted with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The final step involves the deprotection of the amino group to yield 2-aminobenzophenone[4].
Mechanistic Insights
Oxime Formation
The formation of an oxime from a ketone and hydroxylamine is a classic example of a condensation reaction. The reaction proceeds via a two-stage mechanism under mildly acidic conditions, which are often generated by the use of hydroxylamine hydrochloride.
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Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-aminobenzophenone. This results in the formation of a tetrahedral intermediate, a carbinolamine.
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Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the oxime.
Stereoselectivity: The E/Z Isomerism
The formation of the C=N double bond in unsymmetrical ketoximes, such as (2-Aminophenyl)(phenyl)methanone oxime, can result in two geometric isomers: (E) and (Z). The (E) isomer has the hydroxyl group on the opposite side of the higher priority group (the phenyl group in this case), while the (Z) isomer has them on the same side.
The stereochemical outcome of the oximation reaction is influenced by thermodynamic and kinetic factors. Generally, the (E)-isomer is the thermodynamically more stable product due to reduced steric hindrance between the hydroxyl group and the larger substituent on the carbonyl carbon. The reaction is often reversible, and under equilibrium conditions, the more stable (E)-isomer will predominate. It is also possible to isomerize the (Z)-isomer to the (E)-isomer, for example, by heating in a suitable solvent[2].
Experimental Protocols
Synthesis of 2-Aminobenzophenone
A detailed protocol for the synthesis of 2-aminobenzophenone can be found in Organic Syntheses[4]. The procedure involves the protection of anthranilic acid, Friedel-Crafts acylation, and subsequent deprotection.
Synthesis of (E)-(2-Aminophenyl)(phenyl)methanone Oxime
This protocol is adapted from established procedures for the synthesis of benzophenone oximes[5].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminobenzophenone | 197.23 | 10.0 g | 0.0507 |
| Hydroxylamine Hydrochloride | 69.49 | 6.9 g | 0.0993 |
| Sodium Hydroxide | 40.00 | 8.0 g | 0.200 |
| Ethanol (95%) | - | 100 mL | - |
| Water | - | 20 mL | - |
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0507 mol) of 2-aminobenzophenone in 100 mL of 95% ethanol.
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To this solution, add 6.9 g (0.0993 mol) of hydroxylamine hydrochloride.
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In a separate beaker, dissolve 8.0 g (0.200 mol) of sodium hydroxide in 20 mL of water.
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Slowly add the sodium hydroxide solution to the reaction mixture with continuous stirring.
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Heat the mixture to reflux and maintain this temperature for 2 hours.
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After 2 hours, allow the reaction mixture to cool to room temperature.
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Pour the cooled mixture into 500 mL of ice-cold water with stirring.
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A precipitate will form. Collect the solid product by vacuum filtration.
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Wash the solid with cold water until the washings are neutral.
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To favor the formation of the (E)-isomer and for purification, recrystallize the crude product from ethanol. The (E)-isomer is generally less soluble and will crystallize out upon cooling.
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Dry the purified crystals in a vacuum oven at 50 °C.
Expected Yield: 80-90%
Physical Properties:
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Appearance: White to off-white crystalline solid.
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Melting Point: A melting point for the related 2-amino-5-chlorobenzophenone α-oxime is reported as 170-172 °C[2]. The melting point of the unsubstituted (E)-oxime is expected to be in a similar range.
Product Characterization
The identity and purity of the synthesized (E)-(2-Aminophenyl)(phenyl)methanone oxime should be confirmed by spectroscopic methods.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, the amino group protons, and the hydroxyl proton of the oxime. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the phenyl rings and the C=N carbon of the oxime.
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IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the oxime (typically broad, around 3100-3300 cm⁻¹), the N-H stretches of the primary amine (two bands in the region of 3300-3500 cm⁻¹), the C=N stretch of the oxime (around 1650 cm⁻¹), and C=C stretches of the aromatic rings (around 1450-1600 cm⁻¹).
Safety Considerations
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Hydroxylamine Hydrochloride: This reagent is corrosive, a skin sensitizer, and suspected of causing cancer. It is harmful if swallowed or in contact with skin.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
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Sodium Hydroxide: A strong base that is corrosive and can cause severe skin burns and eye damage. Handle with care and appropriate PPE.
-
Ethanol: A flammable liquid. Avoid open flames and ensure proper ventilation.
Visualizing the Synthesis
Reaction Scheme
Caption: Overall synthetic workflow for (E)-(2-Aminophenyl)(phenyl)methanone oxime.
Oximation Mechanism
Caption: Mechanism of oxime formation from a ketone and hydroxylamine.
Conclusion
The synthesis of (E)-(2-Aminophenyl)(phenyl)methanone oxime is a well-established and reproducible process that is fundamental to the production of various nitrogen-containing heterocyclic compounds of medicinal importance. By understanding the underlying chemical principles of both the formation of the 2-aminobenzophenone precursor and the subsequent stereoselective oximation, researchers can confidently and safely produce this valuable synthetic intermediate. The protocol provided, when coupled with the outlined characterization and safety measures, offers a robust framework for the successful synthesis and validation of the target compound.
References
- Dolan, L. A. (1969). Process for the preparation of 2-aminobenzophenone-alpha-oximes. U.S. Patent No. 3,465,038. Washington, DC: U.S.
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PubChem. (n.d.). 2-Aminobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Dawidowski, M., & Skóra, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]
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Mohamed, S. K., et al. (2023). Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 993–998. [Link]
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Organic Syntheses. (1955). 2-aminobenzophenone. Org. Synth., 35, 9. [Link]
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Glaser, R., et al. (1989). 1H and 13C NMR studies on the oxydimethyleneaminomethyl fragment in six‐ and eight‐membered rings. The solution stereochemistry of N‐methyl diastereomers of phendimetrazine (an oxazine anorexic drug) versus nefopam (a benzoxazocine analgesic drug). Magnetic Resonance in Chemistry, 27(12), 1146-1154. [Link]
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Royal Society of Chemistry. (n.d.). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. [Link]
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Arslan, T., Keskin, S., & Demirayak, S. (2016). Synthesis and Characterization of Novel Oxime Derivatives. Letters in Organic Chemistry, 13(9), 675-680. [Link]
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Hossain, M. A., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21833–21841. [Link]
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Sharghi, H., & Hosseini, M. (2005). Selective Synthesis of E and Z Isomers of Oximes. Synthesis, 2005(11), 1763-1765. [Link]
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Yordanova, D., & Stoyanov, N. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2022(2), M1373. [Link]
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Lin, M. H., et al. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Bioorganic & Medicinal Chemistry, 23(5), 1078–1085. [Link]
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Ghomi, J. S., & Zarei, M. (2017). A convenient method for the preparation of 2-aminobenzophenone derivatives under ultrasonic irradiation. Journal of the Iranian Chemical Society, 14, 2515-2521. [Link]
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Anand, P., & Varma, R. S. (2012). Growth, crystalline perfection and characterization of benzophenone oxime crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 293–297. [Link]
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PubChem. (n.d.). Benzophenone oxime. National Center for Biotechnology Information. Retrieved from [Link]
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Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet. [Link]
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